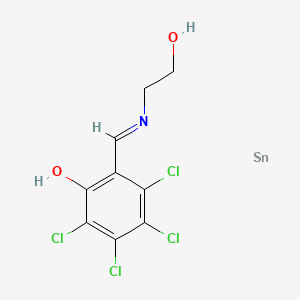
CID 136265972
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 136265972 is a chemical compound with a unique structure and properties that make it of significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 136265972 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route can vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound’s unique structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions carried out in specialized reactors. These methods are designed to maximize yield and minimize impurities. The process often includes steps such as purification, crystallization, and drying to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: CID 136265972 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include derivatives with altered functional groups or modified structures that enhance the compound’s properties for particular applications.
Scientific Research Applications
CID 136265972 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications, including as a drug candidate for treating various diseases. In industry, it is used in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of CID 136265972 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can modulate the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 136265972 include those with related structures and properties. These compounds may share similar functional groups or molecular frameworks, making them useful for comparative studies.
Uniqueness: What sets this compound apart from similar compounds is its unique combination of structural features and reactivity. This uniqueness makes it particularly valuable for specific applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique properties and reactivity make it a valuable tool for chemists, biologists, medical researchers, and industrial scientists. As research continues, the full range of applications and benefits of this compound will likely become even more apparent.
Properties
CAS No. |
61163-42-6 |
|---|---|
Molecular Formula |
C9H7Cl4NO2Sn |
Molecular Weight |
421.7 g/mol |
InChI |
InChI=1S/C9H7Cl4NO2.Sn/c10-5-4(3-14-1-2-15)9(16)8(13)7(12)6(5)11;/h3,15-16H,1-2H2; |
InChI Key |
KUBPBOKAFMMPFX-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N=CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O.[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















